![molecular formula C20H14F3N3S B10928775 3-cyclopropyl-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10928775.png)
3-cyclopropyl-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-CYCLOPROPYL-1-PHENYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is a complex organic compound that belongs to the pyrazolopyridine class This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenyl group, a thienyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPYL-1-PHENYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include cyclopropyl bromide, phenyl hydrazine, and trifluoromethyl iodide. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPYL-1-PHENYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
3-CYCLOPROPYL-1-PHENYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPYL-1-PHENYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-THIENYL)-3-(5-(3-(TRIFLUOROMETHYL)PHENYL)-2-FURYL)-2-PROPEN-1-ONE
- 1-(2-(TRIFLUOROMETHYL)PHENYL)-3-(2,3-XYLYL)UREA
Uniqueness
3-CYCLOPROPYL-1-PHENYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is unique due to its combination of a cyclopropyl group, a phenyl group, a thienyl group, and a trifluoromethyl group
Properties
Molecular Formula |
C20H14F3N3S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-cyclopropyl-1-phenyl-6-thiophen-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C20H14F3N3S/c21-20(22,23)14-11-15(16-7-4-10-27-16)24-19-17(14)18(12-8-9-12)25-26(19)13-5-2-1-3-6-13/h1-7,10-12H,8-9H2 |
InChI Key |
TWDITRCJTXVHGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C3=C2C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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